4-Chloro-2-fluorobenzoyl chloride
Overview
Description
4-Chloro-2-fluorobenzoyl chloride is an organic compound with the chemical formula C7H3Cl2FO . It is a colorless to light yellow liquid with a pungent odor. This compound is soluble in common organic solvents such as ethanol, methanol, and methylene chloride .
Preparation Methods
4-Chloro-2-fluorobenzoyl chloride is typically synthesized from 4-chloro-2-fluorobenzoic acid. The preparation involves reacting 4-chloro-2-fluorobenzoic acid with phosphorus oxychloride under appropriate conditions to generate the corresponding acid chloride . Another method involves using 2,4-dichlorofluorobenzene and oxalyl chloride as raw materials, performing acylation under the catalysis of aluminum chloride (AlCl3) at 20-30°C for 1.5-2.5 hours, followed by direct distillation at reduced pressure .
Chemical Reactions Analysis
4-Chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.
Acylation Reactions: It is commonly used as a reagent in acylation reactions, where it reacts with amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-fluorobenzoic acid and hydrochloric acid.
Scientific Research Applications
4-Chloro-2-fluorobenzoyl chloride has several applications in scientific research and industry:
Organic Synthesis: It is used as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the preparation of drugs, particularly those involving acylation reactions.
Material Science: It is utilized in the synthesis of polyphenylene ether and thioether ketones, as well as fluorinated poly(aryl ether ketone)s containing 1,4-naphthalene moieties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets and pathways involved in these reactions are typically the nucleophilic sites on the reacting molecules .
Comparison with Similar Compounds
4-Chloro-2-fluorobenzoyl chloride can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzoyl chloride: Similar in structure but with different positioning of the chlorine and fluorine atoms.
4-Fluorobenzoyl chloride: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Fluorobenzoyl chloride: Similar but with the fluorine atom in a different position, affecting its chemical properties.
These comparisons highlight the unique reactivity and applications of this compound due to the specific positioning of the chlorine and fluorine atoms on the benzoyl chloride structure.
Properties
IUPAC Name |
4-chloro-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHFJLCMUCFYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378585 | |
Record name | 4-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-39-8 | |
Record name | 4-Chloro-2-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride, 4-chloro-2-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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